![molecular formula C16H19N3O2 B2791873 N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide CAS No. 897624-23-6](/img/structure/B2791873.png)

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

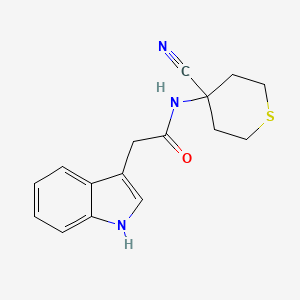

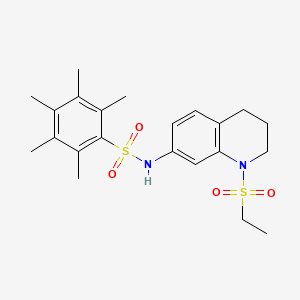

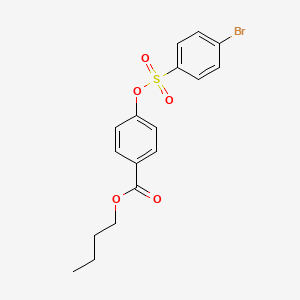

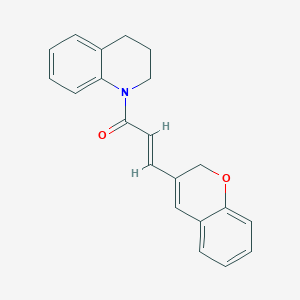

“N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . They are used as parent substances for the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. The Co (II) complex, as shown by the single-crystal structure determination, existed as a mononuclear complex with distorted square-pyramidal geometry . The mental center was coordinated by two molecules from the bidentate ligand and an O atom from the coordinated water molecule .Chemical Reactions Analysis

The chemical reactions of “this compound” involve various processes. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .作用機序

Target of Action

The primary target of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide is the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiretroviral therapies .

Mode of Action

The compound interacts with the active site of the HIV-1 integrase. The keto oxygen atom at position C-4 and the nitrogen atom of the pyrimidine ring chelate the Mg^2+ ion, which is essential for the catalytic activity of the enzyme . This interaction inhibits the enzyme’s function, thereby preventing the integration of the viral genome into the host cell’s DNA .

Biochemical Pathways

The inhibition of HIV-1 integrase disrupts the viral replication cycle. Without integration into the host genome, the virus cannot use the host’s cellular machinery to replicate its genetic material and produce new viral particles . This disruption of the viral life cycle prevents the spread of the virus to new cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of HIV-1 replication. By preventing the integration of the viral genome into the host cell’s DNA, the compound effectively stops the production of new viral particles . This can help to control the spread of the virus in the body.

実験室実験の利点と制限

The advantages of using N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide in lab experiments include its potent inhibitory activity against certain enzymes, its synthetic availability, and its potential applications in drug development. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

将来の方向性

There are several future directions that can be explored with regards to N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide. These include:

1. Further studies to fully understand the mechanism of action of this compound.

2. Exploration of the potential applications of this compound in drug development, particularly in the treatment of cancer.

3. Investigation of the potential toxicity of this compound and its effects on various organs and tissues.

4. Development of new synthetic methods for the production of this compound.

5. Exploration of the potential applications of this compound in other fields such as biochemistry and pharmacology.

In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Although further studies are needed to fully understand its mechanism of action and potential toxicity, this compound holds great promise in the development of new drugs and other applications.

合成法

The synthesis of N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide can be achieved through a multistep process. The first step involves the reaction of 2-amino-4-methylpyrido[1,2-a]pyrimidine-3-carboxylic acid with cyclohexanecarbonyl chloride in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then treated with acetic anhydride to form the final product.

科学的研究の応用

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs.

特性

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-11-14(18-15(20)12-7-3-2-4-8-12)16(21)19-10-6-5-9-13(19)17-11/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYYEPNTMIITOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2791793.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791797.png)

![3-amino-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2791801.png)

![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)

![tert-butyl 4-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2791812.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2791813.png)